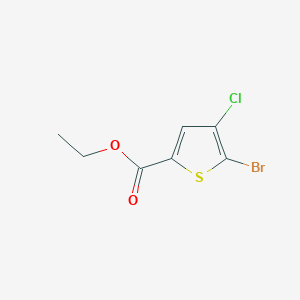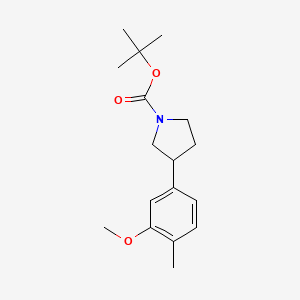
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring.
Métodos De Preparación
The synthesis of 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Phenyl Ring: The methoxy and methyl groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Análisis De Reacciones Químicas
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparación Con Compuestos Similares
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in the substitution pattern and biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position of the pyrrolidine ring, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions of the pyrrolidine ring, resulting in unique reactivity and applications.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-methoxy-4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-6-7-13(10-15(12)20-5)14-8-9-18(11-14)16(19)21-17(2,3)4/h6-7,10,14H,8-9,11H2,1-5H3 |
Clave InChI |
GQXOMNQDHKZTFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


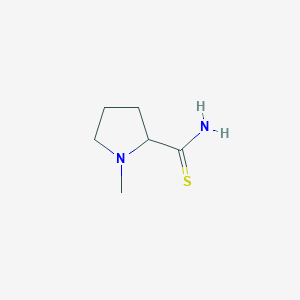
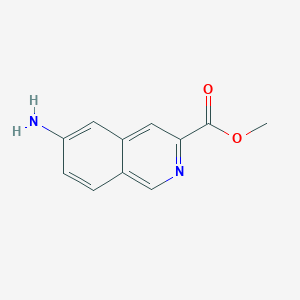
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
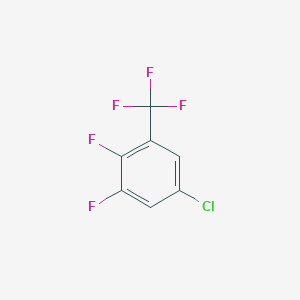

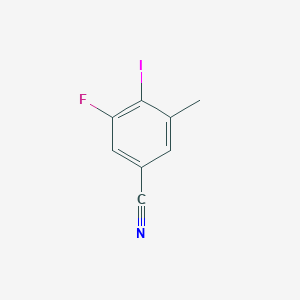


![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
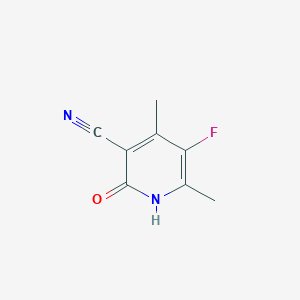
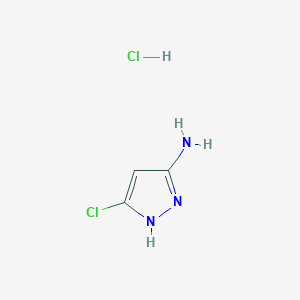
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
